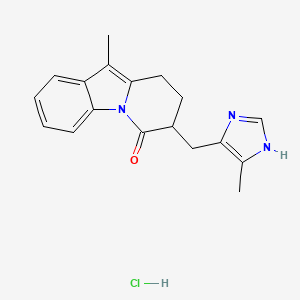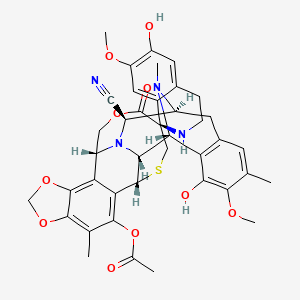
4-(3,5-Bis(trifluorométhyl)-1H-pyrazol-1-yl)phénylamine
Vue d'ensemble
Description
“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” involves complex chemical reactions . The process typically involves the reaction of the pyrazole derivative with other reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is characterized by the presence of a pyrazole ring substituted with a phenylamine group and two trifluoromethyl groups . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can participate in various chemical reactions. For instance, it can react with other compounds to form new derivatives with potential applications in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can be determined using various analytical techniques. For instance, its density and refractive index can be measured .Applications De Recherche Scientifique
Agents antimicrobiens
L'intermédiaire CRAC 2 a démontré une activité antimicrobienne prometteuse. Des chercheurs ont synthétisé une série de dérivés de pyrazole contenant ce composé, qui présentent une inhibition de croissance puissante contre les bactéries résistantes aux médicaments. Notamment, certains de ces dérivés ont des valeurs de concentration minimale inhibitrice (CMI) aussi basses que 0,25 µg/mL contre les bactéries Gram-positives planctoniques . Ces résultats suggèrent son potentiel en tant que candidat antibiotique.
Activité bactéricide contre le SARM
Le Staphylococcus aureus résistant à la méthicilline (SARM) est un agent pathogène notoire responsable des infections nosocomiales. Les dérivés de l'intermédiaire CRAC 2, tels que les composés 11, 28 et 29, ont été identifiés comme des agents bactéricides contre les persistants du SARM. Ces composés présentent une efficacité impressionnante, avec des valeurs de concentration minimale d'éradication des biofilms (CMEB) aussi basses que 1 µg/mL contre les biofilms de S. aureus . Leur capacité à lutter contre le SARM souligne leur pertinence clinique.
Éradication des biofilms
Les dérivés de l'intermédiaire CRAC 2 sont également prometteurs pour l'éradication des biofilms bactériens. Les biofilms contribuent à la résistance aux antibiotiques et aux infections chroniques. Les composés 11, 28 et 29 ciblent efficacement les biofilms de S. aureus, ce qui en fait des candidats potentiels pour les thérapies spécifiques aux biofilms .
Synthèse pharmaceutique
L'isomère optiquement actif de l'intermédiaire CRAC 2, spécifiquement le (S)-3,5-bis(trifluorométhyl)phényl éthanol, joue un rôle crucial dans la synthèse pharmaceutique. Par exemple, il sert d'intermédiaire dans la production d'agents hypolipémiants . Ses applications polyvalentes soulignent son importance dans le développement de médicaments.
Antagonistes NK1
®-[3,5-bis(trifluorométhyl)phényl]éthanol (®-3,5-BTPE), dérivé de l'intermédiaire CRAC 2, est utilisé dans la composition des antagonistes NK1. Ces antagonistes ont un potentiel thérapeutique dans diverses affections, notamment les nausées et vomissements induits par la chimiothérapie .
Biologie chimique et chimie médicinale
Les chercheurs continuent d'explorer l'intermédiaire CRAC 2 et ses dérivés pour leurs interactions avec les cibles biologiques. Leur structure chimique unique et leur activité biologique en font des outils précieux pour comprendre les processus cellulaires et concevoir de nouveaux agents thérapeutiques.
En résumé, l'intermédiaire CRAC 2 est prometteur en tant qu'agent antimicrobien, éradicateur de biofilms et intermédiaire polyvalent dans la synthèse pharmaceutique. Ses applications couvrent divers domaines, soulignant son importance dans la recherche scientifique et le développement de médicaments . 🌟
Safety and Hazards
Orientations Futures
The future research directions for “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” could involve further exploration of its potential applications in various fields, such as pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
The primary target of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, also known as CRAC Intermediate 2, is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a highly Ca2±selective store-operated channel expressed in various tissues, including T cells and mast cells . It plays a crucial role in regulating critical cellular processes such as gene expression, motility, and the secretion of inflammatory mediators .
Mode of Action
It is known that the compound interacts with the crac channels, potentially modulating their activity . This modulation could involve preventing the accumulation of dangerously high levels of calcium caused by a disease insult, while also modulating immune-cell function to counter the inflammatory response associated with the same condition .
Biochemical Pathways
The biochemical pathways affected by CRAC Intermediate 2 are primarily related to calcium signaling. The compound’s interaction with the CRAC channels affects the influx of calcium ions (Ca2+) into the cell . This can influence various downstream effects, including the regulation of gene expression, cell proliferation, secretion of inflammatory mediators, and cell migration .
Result of Action
The result of CRAC Intermediate 2’s action is the modulation of calcium signaling within the cell. By interacting with the CRAC channels, the compound can potentially protect cells from the harmful effects of excessive intracellular calcium levels . This can lead to a reduction in the expression of proinflammatory proteins, such as cytokines by immune cells, which can help to mitigate serious inflammatory disorders .
Propriétés
IUPAC Name |
4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBUERZFCPKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372386 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
123066-64-8 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



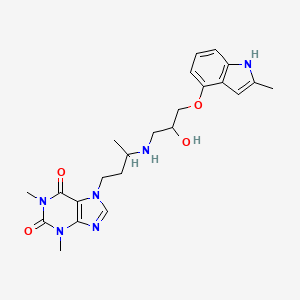
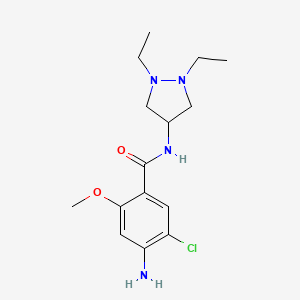


![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)

![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
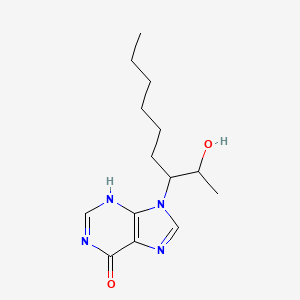
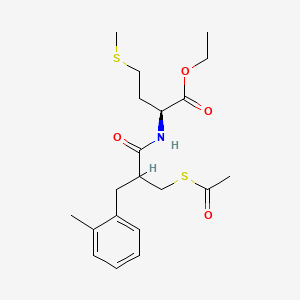
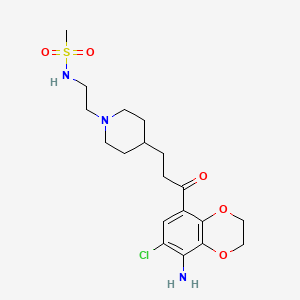
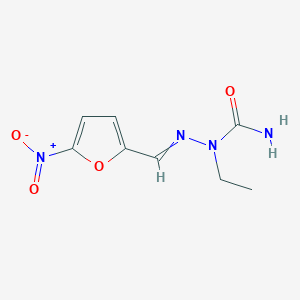
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
